![molecular formula C14H14N4 B14268632 N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine CAS No. 188839-23-8](/img/structure/B14268632.png)
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core, followed by further functionalization to introduce the ethane-1,2-diamine moiety . The reaction conditions often involve the use of catalysts such as copper or nickel, and the reactions are typically carried out under mild conditions with good yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoxaline derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
Mécanisme D'action
The mechanism of action of N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its basic structure and properties.
Quinazoline: An isomeric compound with a similar structure but different biological activities.
Phthalazine: Another isomeric compound with distinct chemical and biological properties.
Cinnoline: A related compound with a benzene ring fused to a pyridazine ring.
Uniqueness
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
188839-23-8 |
|---|---|
Formule moléculaire |
C14H14N4 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
N'-benzo[f]quinoxalin-6-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H14N4/c15-5-6-16-12-9-13-14(18-8-7-17-13)11-4-2-1-3-10(11)12/h1-4,7-9,16H,5-6,15H2 |
Clé InChI |
NVXBGKWZONSRHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


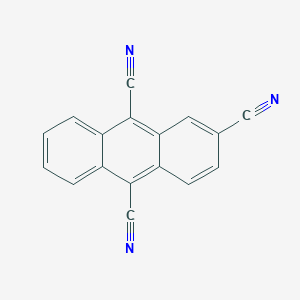
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)

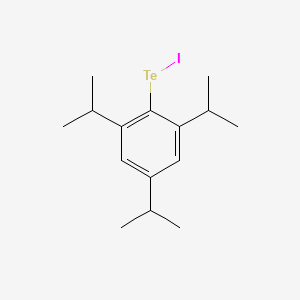
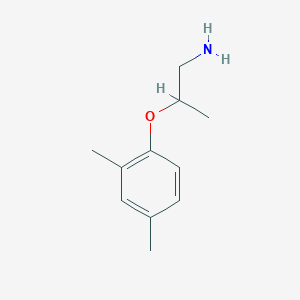
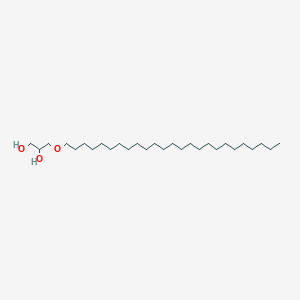
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
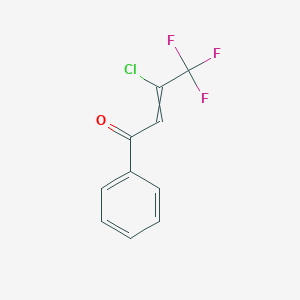
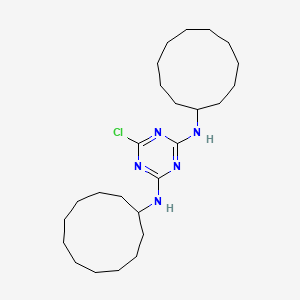
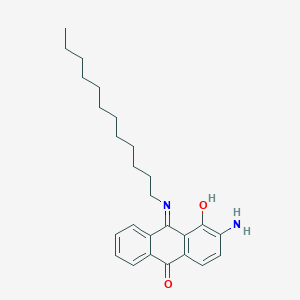
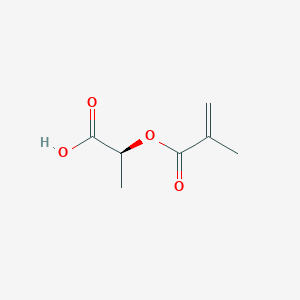
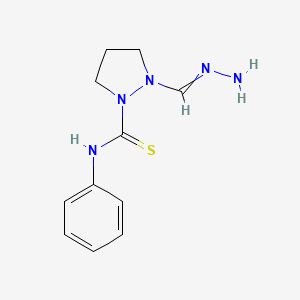
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
